Cas no 312325-74-9 (2-(2-BROMOPYRIDIN-4-YL)ACETONITRILE)
2-(2-BROMOPYRIDIN-4-YL)ACETONITRILE Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-BROMOPYRIDIN-4-YL)ACETONITRILE
- (2-bromopyridin-4-yl)-acetonitrile
- (2-BROMOPYRIDIN-4-YL)ACETONITRILE
- 2-(2-BROMO(PYRIDIN-4-YL))ACETONITRILE
- 2-bromo-4-pyridylacetonitrile
- 2-BROMOPYRIDINE-4-ACETONITRILE
- AB63148
- AG-F-03622
- CTK4G6601
- KB-220779
- PBNYXTKBDQXJFM-UHFFFAOYSA-N
- (2-bromo-pyridin-4-yl)-acetonitrile
- CS-0450869
- 2-Bromo-4-pyridineacetonitrile
- 4-Pyridineacetonitrile, 2-bromo-
- (2-bromopyrid-4-yl)acetonitrile
- 2-(2-Bromo-4-pyridyl)acetonitrile
- DTXSID40700017
- AS-41699
- DB-164043
- SCHEMBL1670797
- MFCD11100738
- AKOS006308957
- 312325-74-9
-
- MDL: MFCD11100738
- Inchi: 1S/C7H5BrN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1H2
- InChI Key: PBNYXTKBDQXJFM-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CN=1)CC#N
Computed Properties
- Exact Mass: 195.96365
- Monoisotopic Mass: 195.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 36.7Ų
Experimental Properties
- PSA: 36.68
2-(2-BROMOPYRIDIN-4-YL)ACETONITRILE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182002-1g |
2-(2-Bromopyridin-4-yl)acetonitrile |
312325-74-9 | 95% | 1g |
$818.10 | 2023-09-02 | |
| TRC | B682153-2.5mg |
2-(2-Bromopyridin-4-yl)acetonitrile |
312325-74-9 | 2.5mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B682153-5mg |
2-(2-Bromopyridin-4-yl)acetonitrile |
312325-74-9 | 5mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B682153-25mg |
2-(2-Bromopyridin-4-yl)acetonitrile |
312325-74-9 | 25mg |
$ 185.00 | 2022-06-01 | ||
| Chemenu | CM124826-1g |
2-(2-bromopyridin-4-yl)acetonitrile |
312325-74-9 | 95% | 1g |
$328 | 2021-08-05 | |
| abcr | AB448377-250 mg |
2-(2-Bromopyridin-4-yl)acetonitrile; . |
312325-74-9 | 250MG |
€516.60 | 2023-07-18 | ||
| abcr | AB448377-1 g |
2-(2-Bromopyridin-4-yl)acetonitrile; . |
312325-74-9 | 1g |
€1,207.50 | 2023-07-18 | ||
| Chemenu | CM124826-1g |
2-(2-bromopyridin-4-yl)acetonitrile |
312325-74-9 | 95% | 1g |
$328 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521536-100mg |
2-(2-Bromopyridin-4-yl)acetonitrile |
312325-74-9 | 95% | 100mg |
¥520.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521536-250mg |
2-(2-Bromopyridin-4-yl)acetonitrile |
312325-74-9 | 95% | 250mg |
¥1107.00 | 2024-08-02 |
2-(2-BROMOPYRIDIN-4-YL)ACETONITRILE Suppliers
2-(2-BROMOPYRIDIN-4-YL)ACETONITRILE Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-(2-BROMOPYRIDIN-4-YL)ACETONITRILE
2-(2-Bromopyridin-4-yl)acetonitrile (CAS 312325-74-9): Properties, Applications, and Market Insights
2-(2-Bromopyridin-4-yl)acetonitrile (CAS 312325-74-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative, characterized by its acetonitrile functional group, serves as a versatile building block in synthetic chemistry. With the increasing demand for heterocyclic compounds in drug discovery, this molecule has become a focal point for researchers exploring novel bioactive molecules.
The compound's molecular structure combines a pyridine ring with a bromine substituent at the 2-position and an acetonitrile group at the 4-position, creating unique electronic properties that make it valuable for cross-coupling reactions. Recent studies highlight its potential in creating kinase inhibitors, a hot topic in cancer research, as evidenced by growing searches for "pyridine-based drug candidates" and "bromopyridine applications in medicine."
In the pharmaceutical sector, 2-(2-bromopyridin-4-yl)acetonitrile serves as a precursor for various biologically active compounds. Its ability to participate in palladium-catalyzed reactions makes it particularly valuable for constructing complex molecular architectures. The compound's electron-withdrawing nature and hydrogen-bond accepting capacity contribute to its utility in designing molecules with improved pharmacokinetic properties.
From a synthetic chemistry perspective, this compound demonstrates excellent reactivity in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations, two of the most searched reaction types in organic chemistry databases. The presence of both bromine and nitrile functionalities allows for sequential functionalization, enabling the creation of diverse compound libraries for high-throughput screening.
The agrochemical industry has shown growing interest in 2-(2-bromopyridinyl)acetonitrile derivatives for developing novel crop protection agents. With increasing global concerns about food security and sustainable agriculture, researchers are exploring pyridine-based compounds as potential alternatives to conventional pesticides. This aligns with trending searches for "green chemistry in agriculture" and "next-generation agrochemicals."
Material science applications are emerging for this compound, particularly in the development of organic electronic materials. The conjugated system of the pyridine core combined with the polar nitrile group offers interesting possibilities for designing charge-transport materials, a subject receiving increased attention in the renewable energy sector.
Market analysis indicates steady growth in demand for functionalized pyridine derivatives, with 2-(2-bromopyridin-4-yl)acetonitrile maintaining a niche but important position. The compound's price stability and availability from specialized chemical suppliers make it accessible for research institutions and pharmaceutical developers. Recent patent filings suggest expanding applications in medicinal chemistry and material science.
Quality control of 2-(2-bromopyridin-4-yl)acetonitrile typically involves HPLC analysis, with purity specifications often exceeding 97% for research applications. Storage recommendations emphasize protection from moisture and light, with optimal conditions at 2-8°C under inert atmosphere. These handling protocols reflect standard practices for air-sensitive organics and reactive intermediates.
Environmental and safety considerations for this compound follow standard laboratory protocols for nitrile-containing compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended during handling, consistent with general laboratory safety principles for organic synthesis intermediates.
Future research directions for 2-(2-bromopyridin-4-yl)acetonitrile may explore its potential in click chemistry applications and as a scaffold for metal-organic frameworks (MOFs). The compound's dual functionality positions it well for these emerging areas of chemical research, which currently dominate academic publication trends and conference discussions.
For researchers sourcing this material, verification of the CAS 312325-74-9 registration and batch-specific analytical data is essential. Reputable suppliers typically provide comprehensive characterization including 1H NMR, 13C NMR, and mass spectrometry data to confirm identity and purity, addressing a common concern in chemical procurement.
The synthesis of 2-(2-bromopyridin-4-yl)acetonitrile generally proceeds through bromination of 4-pyridylacetonitrile derivatives, with modern methods emphasizing atom economy and green chemistry principles. Process optimization continues to be an active area of investigation, particularly for scaling up production while maintaining high yields and purity.
In conclusion, 2-(2-bromopyridin-4-yl)acetonitrile represents an important chemical building block with diverse applications across multiple scientific disciplines. Its unique combination of structural features and reactivity patterns ensures its continued relevance in cutting-edge research, particularly in fields addressing global challenges in healthcare, agriculture, and sustainable technology development.
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